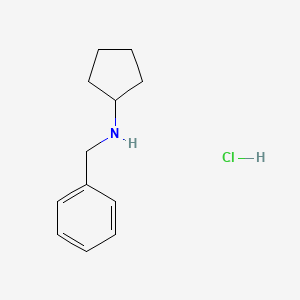

N-benzylcyclopentanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzylcyclopentanamine hydrochloride is a chemical compound with the CAS Number: 287935-39-1 . It has a molecular weight of 211.73 . The IUPAC name for this compound is N-benzyl-N-cyclopentylamine hydrochloride .

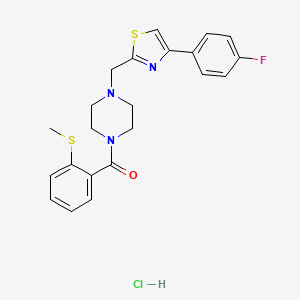

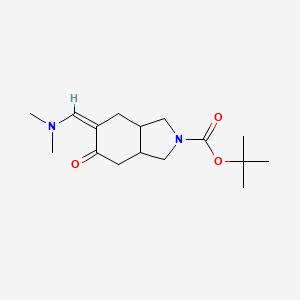

Molecular Structure Analysis

The InChI code for N-benzylcyclopentanamine hydrochloride is 1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Antidepressant Properties

N-benzylcyclopentanamine hydrochloride has been studied for its antidepressant properties. A compound with a similar structure, Wy-45,030, showed characteristics predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and monoamine uptake, without inhibiting monoamine oxidase or having affinity for other brain receptors, suggesting potential as an antidepressant devoid of common tricyclic side effects (Muth et al., 1986).

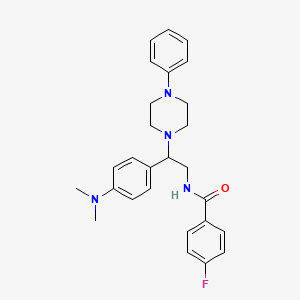

Antipsychotic Potential

Research into heterocyclic carboxamides related to N-benzylcyclopentanamine hydrochloride has explored their potential as antipsychotic agents. These compounds were assessed for binding to dopamine and serotonin receptors and their ability to antagonize certain responses in mice, indicating potential use in antipsychotic therapy (Norman et al., 1996).

Monoamine Oxidase Inhibition

A structurally similar compound, N-benzyl-N-methyl-2-propynylamine hydrochloride, was reported as a unique monoamine oxidase inhibitor. This study included its in vitro action on rat liver mitochondria and in vivo inhibition in mouse brain and liver (Taylor et al., 1960).

Antifungal Activity

Butenafine hydrochloride, a derivative of N-benzylcyclopentanamine hydrochloride, exhibits antifungal properties. It showed excellent efficacy against dermatophytosis in guinea pigs, suggesting its potential in treating fungal infections (Arika et al., 1990).

Use in Fish Transport

Benzocaine-hydrochloride, related to N-benzylcyclopentanamine hydrochloride, has been used to aid in fish transport. It helps maintain water quality during transport by reducing ammonia and carbon dioxide excretion by fish (Ferreira et al., 1984).

Neurochemical Effects

A study on 2,3,4-trimethoxy-N'-(8-metyl-8-azabicyclo[3.2.1.] octan-3-ylidene) benzohydrazide hydrochloride, a compound from the same group as N-benzylcyclopentanamine hydrochloride, examined its impact on monoamines in mice. It increased the transformation rate of dopamine into its metabolites, implicating the dopaminergic pathway in its action (Naplekova et al., 2017).

Safety and Hazards

特性

IUPAC Name |

N-benzylcyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWYKWDDUOYQHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylcyclopentanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

![5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one](/img/structure/B2406010.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)

![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)